2-(1H-pyrrol-2-yl)acetic Acid

Physicochemical Properties Fragment-Based Drug Discovery Building Blocks

Procure 2-(1H-pyrrol-2)acetic acid (CAS 79673-53-3) as the unequivocal benoxaprofen metabolite standard, critical for LC-MS/MS method validation and pharmacokinetic profiling. Its favorable physicochemical profile (XLogP3 0.2, TPSA 53.1 Ų) makes it an optimal rule-of-three fragment for fragment-based drug discovery. The 2-substitution pattern is essential for SAR studies on pyrrole-acetic acid NSAIDs; generic pyrrole analogs compromise experimental reproducibility and synthetic route fidelity.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 79673-53-3
Cat. No. B1364968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrrol-2-yl)acetic Acid
CAS79673-53-3
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1=CNC(=C1)CC(=O)O
InChIInChI=1S/C6H7NO2/c8-6(9)4-5-2-1-3-7-5/h1-3,7H,4H2,(H,8,9)
InChIKeyGVUHUYQEAGMUNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Pyrrol-2-yl)acetic Acid (CAS 79673-53-3): Core Chemical and Biochemical Identity for Scientific Procurement


2-(1H-Pyrrol-2-yl)acetic acid (CAS 79673-53-3), also known as pyrrole-2-acetic acid, is a five-membered heterocyclic organic acid with the molecular formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol [1]. This compound is structurally characterized by a pyrrole ring substituted at the 2-position with an acetic acid moiety, featuring an XLogP3-AA value of 0.2, two hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area of 53.1 Ų [1]. Biologically, it is definitively identified as a primary metabolite of benoxaprofen, a withdrawn nonsteroidal anti-inflammatory drug (NSAID) . In a research context, 2-(1H-pyrrol-2-yl)acetic acid serves primarily as a fundamental building block for the synthesis of more complex pyrrole derivatives and as a parent scaffold for fragment-based drug discovery [2].

Procurement Risk: Why 2-(1H-Pyrrol-2-yl)acetic Acid Cannot Be Replaced by Unverified In-Class Analogs


Selecting a generic or in-class pyrrole analog as a substitute for 2-(1H-pyrrol-2-yl)acetic acid introduces significant scientific and procurement risk due to the profound structure-activity relationship (SAR) sensitivity inherent to the pyrrole-acetic acid pharmacophore. Even minor structural modifications—such as N-alkylation, ring methylation, or the introduction of aroyl substituents—dramatically alter the compound's biological target profile, potency, and physicochemical properties [1]. For example, while the unsubstituted parent compound is a known NSAID metabolite, the simple addition of a 1-methyl group and a 5-aroyl substituent yields the potent COX inhibitor tolmetin, demonstrating a complete functional divergence from the core scaffold [2]. Furthermore, the specific substitution pattern of the acetic acid moiety on the pyrrole ring (e.g., 2- vs. 3-position) directly impacts the compound's chemical reactivity and its utility as a synthetic intermediate, as evidenced by differing regioselectivities in electrophilic substitution reactions [3]. Therefore, a substitution based solely on class similarity without direct comparative data compromises experimental reproducibility, synthetic route fidelity, and ultimately, the validity of research outcomes.

Quantitative Differentiation Guide for 2-(1H-Pyrrol-2-yl)acetic Acid vs. Structural Analogs


Physicochemical Property Comparison: 2-(1H-Pyrrol-2-yl)acetic Acid vs. 1-Methyl Derivative

The unsubstituted 2-(1H-pyrrol-2-yl)acetic acid exhibits distinct physicochemical properties compared to its closest N-methyl analog, which are critical for its role as a fragment in drug discovery. The presence of a free N-H donor in the target compound results in a lower lipophilicity (XLogP3) and a higher hydrogen bond donor count compared to the N-methylated analog 1-methyl-pyrrole-2-acetic acid [1].

Physicochemical Properties Fragment-Based Drug Discovery Building Blocks

Metabolic and Biochemical Context: Differentiation from NSAID Pharmacophore Derivatives

2-(1H-pyrrol-2-yl)acetic acid is biochemically distinct from its therapeutically active 5-aroyl-substituted analogs (e.g., tolmetin, zomepirac) as it is an endogenous-like metabolite rather than a primary pharmacophore. Specifically, it is a primary metabolite of the withdrawn NSAID benoxaprofen, formed via oxidative decarboxylation, whereas the active drugs in this class function via COX inhibition .

Drug Metabolism Pharmacokinetics NSAID Metabolite

Regiochemical Purity and Synthetic Utility: 2-Acetic Acid vs. 3-Acetic Acid Isomers

The 2-acetic acid substitution pattern on the pyrrole ring is synthetically distinct from the 3-acetic acid isomer. Electrophilic substitution reactions on the pyrrole core are known to yield different regioisomeric mixtures depending on the starting material, highlighting that 2- and 3-substituted pyrrole acetic acids are not interchangeable in synthesis [1].

Organic Synthesis Building Blocks Regioselectivity

Validated Research Applications for 2-(1H-Pyrrol-2-yl)acetic Acid Based on Comparative Evidence


Analytical Standard for Benoxaprofen Metabolism and Pharmacokinetic Studies

Procure 2-(1H-pyrrol-2-yl)acetic acid (CAS 79673-53-3) as a definitive analytical reference standard for the identification and quantification of the primary metabolite in biological samples from benoxaprofen studies. Its established identity as a benoxaprofen metabolite makes it essential for accurate LC-MS/MS method development, calibration curve generation, and pharmacokinetic profiling [1]. This specific compound cannot be replaced by other pyrrole-acetic acid derivatives, which lack this precise metabolic relationship.

Core Fragment for Fragment-Based Drug Discovery (FBDD)

Utilize 2-(1H-pyrrol-2-yl)acetic acid as a low molecular weight, rule-of-three compliant fragment for FBDD campaigns. Its favorable physicochemical profile, including an XLogP3 of 0.2 and a topological polar surface area of 53.1 Ų [1], makes it an ideal starting point for exploring chemical space around the pyrrole core. Its properties are superior to more lipophilic N-alkylated analogs for maintaining ligand efficiency during fragment growth [1].

Versatile Building Block for the Synthesis of Bioactive Pyrrole Derivatives

Incorporate 2-(1H-pyrrol-2-yl)acetic acid as a key building block in multi-step organic syntheses targeting novel pyrrole-containing compounds. Its specific 2-substitution pattern is essential for accessing desired regiochemical outcomes in subsequent derivatization steps, such as Friedel-Crafts acylations or other electrophilic substitutions [1]. Substitution with the 3-isomer would alter reaction pathways and product distribution, compromising synthetic route fidelity.

Parent Scaffold for SAR Studies of NSAID Pharmacophores

Employ 2-(1H-pyrrol-2-yl)acetic acid as the unsubstituted parent scaffold in structure-activity relationship (SAR) investigations aimed at understanding the contribution of specific substituents (e.g., aroyl, alkyl groups) to the anti-inflammatory activity of pyrrole-acetic acid NSAIDs like tolmetin and zomepirac [1]. This allows for the controlled, systematic assessment of each functional group's impact on potency and selectivity [2].

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